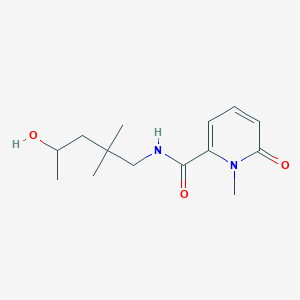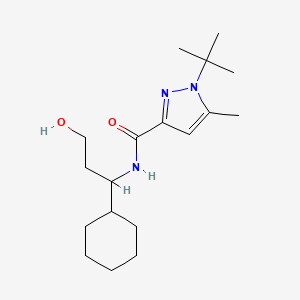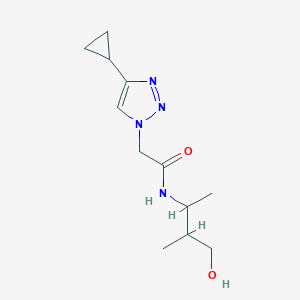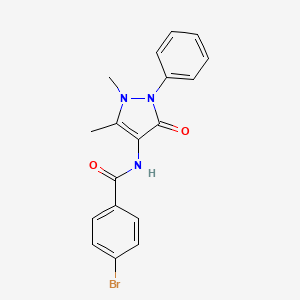![molecular formula C14H20N2O2 B6636954 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation. It is also thought to interact with the dopamine system, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. It has also been shown to increase the release of dopamine, which may contribute to its potential use as a treatment for Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is its potential use in the development of novel drugs for the treatment of various neurological disorders. Additionally, it has been shown to have low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide. One area of focus is the development of novel drugs based on its structure for the treatment of neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Finally, the development of more efficient synthesis methods and improved solubility in water may also be areas of future research.
In conclusion, 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its anticonvulsant, analgesic, and anxiolytic properties, as well as its potential use as a treatment for Parkinson's disease, make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide involves the reaction between 3-methoxybenzyl chloride and piperidine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. Additionally, it has been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-3-11(9-13)10-16-7-5-12(6-8-16)14(15)17/h2-4,9,12H,5-8,10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVYHZGCBQABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)

![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)

![[4-(1-Hydroxybutan-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B6636983.png)